4-methyl-2-(4-methylphenyl)-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide
Description
The compound 4-methyl-2-(4-methylphenyl)-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide (hereafter referred to as Compound X) is a thiazole-based carboxamide derivative with a complex substitution pattern. Its core structure consists of a 1,3-thiazole ring substituted at the 2-position with a 4-methylphenyl group, at the 4-position with a methyl group, and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a cyclohexylmethyl group bearing a 4-methylpiperazine substituent.
Properties
Molecular Formula |
C24H34N4OS |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenyl)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C24H34N4OS/c1-18-7-9-20(10-8-18)23-26-19(2)21(30-23)22(29)25-17-24(11-5-4-6-12-24)28-15-13-27(3)14-16-28/h7-10H,4-6,11-17H2,1-3H3,(H,25,29) |
InChI Key |
PMLGVFLZAVJYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NCC3(CCCCC3)N4CCN(CC4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(4-methylphenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the piperazine moiety, and the attachment of the cyclohexyl group. Common reagents used in these reactions include thionyl chloride, piperazine, and cyclohexylmethylamine. The reaction conditions often involve heating under reflux and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, catalytic processes, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic ring and the piperazine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for drug discovery and development.
Medicine: In medicine, the compound’s potential therapeutic properties can be investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-methylphenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Thiazole Carboxamides with Aromatic Substituents
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ():
- Structural Similarities: Shares the 4-methyl-thiazole core and carboxamide group.
- Key Differences: The 2-position is substituted with a 3-pyridinyl group instead of 4-methylphenyl, and the carboxamide nitrogen is linked to a 3-(trifluoromethyl)phenyl group.
- Implications: The trifluoromethyl group enhances electronegativity and metabolic stability compared to Compound X’s cyclohexylmethyl-piperazine chain .
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives ():
- Structural Similarities: Carboxamide functionality and heterocyclic core (thiadiazole vs. thiazole).
- Key Differences: Thiadiazole rings introduce additional sulfur atoms, altering electronic properties and binding affinities.
- Activity: These compounds exhibit antibacterial and anticancer properties, but their mechanisms likely differ due to distinct heterocyclic frameworks .
Piperazine-Containing Analogues
- N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide ():
- Structural Similarities: Incorporates a 4-methylpiperazine group linked to an aromatic system.
- Key Differences: Features a biphenyl-oxadiazole scaffold instead of a thiazole core.
- Implications: The piperazine moiety in both compounds may enhance solubility and receptor interaction, but the oxadiazole group in this analogue introduces distinct pharmacokinetic profiles .
Comparison with Other Syntheses :
- reports a 93% yield for N-phenyl-5-thioxo-thiadiazole-2-carboxamide using hydrazine-carbothioamide intermediates, highlighting the efficiency of carboxamide coupling reactions .
- details a 42% yield for a nitrothiophene carboxamide via HATU-mediated coupling, underscoring variability in yields depending on substituent reactivity .
Antibacterial Activity
Enzymatic Inhibition
- Pyrimidine-Thiazole Hybrids (): Demonstrated kinase inhibition via pyrimidine-thiazole interactions.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
